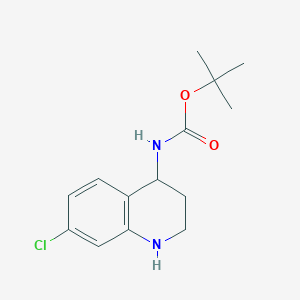

tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

CAS No.:

Cat. No.: VC17649765

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClN2O2 |

|---|---|

| Molecular Weight | 282.76 g/mol |

| IUPAC Name | tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |

| Standard InChI | InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) |

| Standard InChI Key | JDVYZDULNLHBBY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)Cl |

Introduction

tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, with the CAS number 1315365-86-6, is a chemical compound that belongs to the carbamate family. It is a derivative of tetrahydroquinoline, which is a versatile scaffold in organic chemistry, often used in pharmaceuticals due to its potential biological activities. This compound is specifically modified with a chlorine atom at the 7-position and a tert-butyl carbamate group attached to the nitrogen atom at the 4-position of the tetrahydroquinoline ring.

Molecular Formula and Weight

-

Molecular Formula: C14H19ClN2O2

-

Molecular Weight: 282.77 g/mol

Synthesis and Preparation

The synthesis of tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves the reaction of 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran.

Biological Activity and Potential Applications

While specific biological activity data for tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is limited, compounds with similar structures have shown potential in various biological assays. Tetrahydroquinoline derivatives are known for their antimicrobial, antiproliferative, and other pharmacological activities, making them interesting candidates for drug discovery.

Hazard Statements

-

Although specific hazard statements for this compound are not detailed, carbamates generally require caution due to potential toxicity.

-

Handling should follow standard laboratory safety protocols, including the use of personal protective equipment (PPE).

Precautionary Measures

-

Avoid inhalation and contact with skin or eyes.

-

Store in a well-ventilated area away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume